Fraxetin

Catalog No.
S528483
CAS No.
574-84-5
M.F
C10H8O5
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fraxetin

CAS Number

574-84-5

Product Name

Fraxetin

IUPAC Name

7,8-dihydroxy-6-methoxychromen-2-one

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3

InChI Key

HAVWRBANWNTOJX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

6-methoxy-7,8-dihydroxycoumarin, fraxetin

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O

The exact mass of the compound Fraxetin is 208.03717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring catechol-type coumarin widely utilized as a reference standard, a specialized iron-chelating agent, and a precursor for bioactive coumarin derivatives . Unlike simpler coumarins, fraxetin features a highly reactive 7,8-ortho-dihydroxyl (catechol) moiety combined with an electron-donating 6-methoxy group, which synergistically enhance its radical scavenging capacity and transition metal coordination . For industrial and laboratory procurement, its value proposition lies in its specific redox behavior, particularly its ability to reduce Fe(III) to Fe(II) at circumneutral pH, and its quantifiable antioxidant capacity . Because it is sparingly soluble in water—requiring organic solvents like DMSO or DMF for stock solutions—and exhibits pH-dependent oxidative stability, its integration into assays and formulations requires precise handling protocols.

Substituting fraxetin with closely related in-class coumarins like scopoletin (7-hydroxy-6-methoxycoumarin) or esculetin (6,7-dihydroxycoumarin) fundamentally alters assay kinetics and complexation behavior[1]. Scopoletin lacks the ortho-dihydroxyl catechol structure, rendering it significantly weaker in radical scavenging and virtually ineffective at stable iron chelation [1]. While esculetin possesses a catechol group, it lacks the 6-methoxy substituent, which changes its electron density and results in slower Fe(III) reduction rates compared to fraxetin [1]. Furthermore, scopoletin is highly fluorescent, which introduces severe optical interference in fluorometric assays, whereas fraxetin is practically non-fluorescent [2]. Consequently, utilizing a generic coumarin substitute in metal-mobilization models or redox-sensitive assays will lead to irreproducible reduction kinetics and compromised signal-to-noise ratios [REFS-1, REFS-2].

Superior Fe(III) Reduction Kinetics at Circumneutral pH

In comparative redox studies using the Ferrozine assay, fraxetin demonstrates significantly faster Fe(III) reduction rates than both esculetin and scopoletin at circumneutral pH levels [1]. The presence of the 6-methoxy group alongside the 7,8-catechol moiety optimizes the electron-donating capability of fraxetin, allowing it to efficiently mobilize iron from sparsely soluble Fe(III) (hydr)oxides[1].

Evidence DimensionFe(III) reduction rate
Target Compound DataHighest reduction rate of Fe(III) to Fe(II) among tested coumarins
Comparator Or BaselineEsculetin and Scopoletin (slower reduction kinetics)
Quantified DifferenceFraxetin > Esculetin > Scopoletin in reduction efficiency at pH 6.0–7.0
ConditionsFerrozine assay, oxic conditions, circumneutral pH

Essential for researchers designing agricultural micronutrient formulations or specialized Fe(III) reduction assays where rapid redox kinetics are required.

Enhanced Radical Scavenging Capacity via Catechol Moiety

The antioxidant potency of fraxetin is heavily dependent on its 7,8-dihydroxy structure. In standardized ABTS radical scavenging assays, fraxetin neutralizes free radicals with an IC50 of 14.35 µM [1]. In direct contrast, scopoletin, which lacks the critical ortho-dihydroxyl configuration, requires a significantly higher concentration to achieve the same effect (IC50 = 18.75 µM) [1].

Evidence DimensionABTS radical scavenging IC50
Target Compound Data14.35 ± 0.06 µM
Comparator Or BaselineScopoletin (18.75 ± 0.26 µM)
Quantified DifferenceFraxetin is approximately 23% more potent in neutralizing ABTS radicals than Scopoletin
ConditionsABTS assay, in vitro

Validates the procurement of fraxetin over mono-hydroxy coumarins for use as a high-potency positive control in antioxidant screening panels.

Minimal Intrinsic Fluorescence for Assay Compatibility

A major limitation of utilizing coumarins in biological assays is their strong intrinsic fluorescence, which can mask target signals. However, fraxetin exhibits exceedingly low fluorescence compared to its precursor, scopoletin [1]. This drastic reduction in fluorescence emission allows fraxetin to be utilized in complex optical media without requiring extensive background subtraction [1].

Evidence DimensionIntrinsic fluorescence emission
Target Compound DataExceedingly low/non-fluorescent
Comparator Or BaselineScopoletin (highly fluorescent)
Quantified DifferenceNear-complete suppression of fluorescence in fraxetin relative to scopoletin
ConditionsBiological media / root exudate analysis

Prevents false positives and optical interference in high-throughput fluorometric screening and live-cell imaging applications.

Solvent-Dependent Solubility and Stock Preparation

Fraxetin is sparingly soluble in purely aqueous environments, which can lead to precipitation if handled incorrectly . Analytical datasheets indicate that fraxetin achieves a solubility of approximately 20 mg/mL in neat DMSO and 5 mg/mL in DMF . When diluted into aqueous buffers (e.g., a 1:10 DMSO:PBS solution at pH 7.2), its solubility drops sharply to 0.09 mg/mL .

Evidence DimensionMaximum solubility
Target Compound Data~20 mg/mL in DMSO
Comparator Or BaselineAqueous PBS buffer (0.09 mg/mL with 10% DMSO)
Quantified Difference>200-fold higher solubility in neat organic solvent versus 10% aqueous DMSO
ConditionsRoom temperature, inert gas purged

Dictates strict laboratory handling protocols, requiring buyers to utilize DMSO or DMF for stock solutions to ensure reproducible dosing in downstream applications.

Iron Mobilization and Chelation Studies

Due to its faster Fe(III) reduction kinetics and stable complexation at circumneutral pH compared to esculetin and scopoletin, fraxetin serves as a precise coumarin standard for modeling iron acquisition mechanisms in agricultural chemistry and plant physiology [1].

Antioxidant and Radical Scavenging Assays

Fraxetin’s quantified ABTS IC50 of 14.35 µM makes it a highly effective catechol-type reference standard for evaluating the antioxidant capacity of novel synthetic compounds or natural extracts, specifically where mono-hydroxy coumarins like scopoletin provide insufficient baseline activity [2].

Fluorometric High-Throughput Screening

Because fraxetin possesses exceedingly low intrinsic fluorescence compared to scopoletin, it functions as a non-interfering bioactive additive, chelator, or structural scaffold in assays that rely on fluorescence readouts, avoiding the severe background interference typical of fluorescent coumarins [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

208.03717335 Da

Monoisotopic Mass

208.03717335 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

231.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CD3GD44O3K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-84-5

Metabolism Metabolites

Fraxetin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(8-hydroxy-6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

Fraxetin

Dates

Last modified: 08-15-2023
1: Xia YL, Liang SC, Zhu LL, Ge GB, He GY, Ning J, Lv X, Ma XC, Yang L, Yang SL. Identification and characterization of human UDP-glucuronosyltransferases responsible for the glucuronidation of fraxetin. Drug Metab Pharmacokinet. 2014;29(2):135-40. Epub 2013 Sep 10. PubMed PMID: 24025985.

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